2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide is a complex organic compound with a unique molecular structure. This compound is characterized by its chiral center, which gives it specific stereochemical properties. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of the pyrazine ring using methylating agents such as methyl iodide.
Attachment of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the chiral center:
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide: The enantiomer of the compound with different stereochemical properties.
2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide: The racemic mixture containing both enantiomers.
Other pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
(S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its chiral center and the presence of the methoxypyrazine moiety contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H24N4O2/c1-9(2)12(15)14(19)18(10(3)4)8-11-13(20-5)17-7-6-16-11/h6-7,9-10,12H,8,15H2,1-5H3 |
InChI Key |
XAGMPLAWMHRXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1OC)C(C)C)N |
Origin of Product |
United States |
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